1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a fused chromeno-pyrrole-dione core. Key substituents include a 2-fluorophenyl group at position 1, methyl groups at positions 6 and 7, and a thiazol-2-yl moiety at position 2. The compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving aryl aldehydes, amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates .
Properties
IUPAC Name |
1-(2-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3S/c1-11-9-14-16(10-12(11)2)28-20-17(19(14)26)18(13-5-3-4-6-15(13)23)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGYQYLEGOFOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including various enzymes and receptors in biological systems.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
Molecules containing a thiazole ring, like this compound, can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, with the CAS number 879944-84-0 and a molecular weight of 406.4 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chromeno-pyrrole core fused with a thiazole ring and a fluorinated phenyl group. Its molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its specific activities.
Antimicrobial Activity
- Antitubercular Properties : Compounds with similar structural motifs have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, derivatives of the 2,5-dimethylpyrrole scaffold have demonstrated significant inhibitory effects on both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The most active derivatives reported had MIC values below 1 µg/mL against these pathogens .
- Antibacterial Effects : The chromeno-pyrrole derivatives have also been evaluated for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Research has indicated that compounds related to this structure possess anticancer properties. For example:
- Cytotoxicity Profiles : In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines while exhibiting low cytotoxicity towards normal cells. A notable compound demonstrated an excellent selectivity index (SI) against human pulmonary fibroblasts and murine macrophages .
The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
- Binding Affinity : Computational docking studies have indicated that related compounds bind effectively to targets within the bacterial membrane transport proteins, which could explain their antimicrobial efficacy .
Case Studies
Several studies have highlighted the biological potential of compounds similar to this compound:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential pharmacological properties. Research indicates that derivatives of thiazoles and chromeno-pyrroles often exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have been shown to possess antimicrobial properties. The incorporation of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular uptake.
- Anticancer Properties : Studies on related compounds suggest that chromeno-pyrrole derivatives can inhibit cancer cell proliferation. The thiazole moiety is known for its role in various anticancer agents, making this compound a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The structural features of this compound may contribute to anti-inflammatory activity, similar to other thiazole-containing compounds which are recognized for their ability to modulate inflammatory pathways.
Material Science Applications
In addition to its biological applications, the compound's unique structural characteristics make it suitable for material science research:
- Organic Electronics : The conjugated system present in 1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties may facilitate charge transport and light emission.
- Dye Sensitizers : The compound could serve as a dye sensitizer in solar cells due to its ability to absorb light and convert it into electrical energy efficiently.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of similar compounds:
- A study published in Natural Product Research examined the synthesis and biological evaluation of thiazole derivatives, demonstrating their potential as antimicrobial agents . This supports the hypothesis that this compound may exhibit similar properties.
- Another research article focused on the crystal structure analysis of related compounds, providing insights into how molecular geometry affects biological activity . This information is crucial for understanding how modifications to the compound's structure could enhance its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogues and their substituent-driven differences:
Key Observations:
- Thiazole vs. Pyridine/Thiadiazole: The thiazol-2-yl group in the target compound likely enhances π-π interactions in biological systems compared to pyridinyl or thiadiazole substituents .
- Substituent Position: Fluorine at position 1 (2-fluorophenyl) vs.
- Electron-Withdrawing Groups: The 2-fluorophenyl group provides moderate electron withdrawal, whereas a 3-nitrophenyl group (as in ) offers stronger effects, possibly influencing redox stability.
Q & A
Q. Table 1: Representative Reaction Yields Under Varied Conditions
| Hydrazine (eq.) | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | Dioxane | 80 | 72 | 95 |
| 5 | EtOH | 70 | 68 | 90 |
| 7 | DMF | 90 | 65 | 85 |
| Data adapted from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
